

The Versatility of 3-Hydroxy-2-methylbenzonitrile: A Gateway to Novel Heterocyclic Compounds

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Compound of Interest

Compound Name: **3-Hydroxy-2-methylbenzonitrile**

Cat. No.: **B1322566**

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Introduction: **3-Hydroxy-2-methylbenzonitrile** is a versatile and highly valuable building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique trifunctional nature, possessing a nucleophilic hydroxyl group, an electrophilic nitrile moiety, and a sterically influential methyl group on a benzene ring, allows for a variety of cyclization strategies. This arrangement makes it an ideal precursor for the synthesis of medicinally relevant scaffolds such as benzofurans, chromenes, and other fused heterocyclic systems. These core structures are prevalent in numerous pharmaceuticals and biologically active compounds, driving the continuous development of efficient synthetic methodologies. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing **3-hydroxy-2-methylbenzonitrile** as a key starting material.

Application Notes

The strategic placement of the hydroxyl, methyl, and cyano groups on the aromatic ring of **3-hydroxy-2-methylbenzonitrile** dictates its reactivity and makes it a powerful tool for the regioselective synthesis of complex molecules.

- **Benzofuran Synthesis:** The presence of the ortho-hydroxybenzonitrile moiety is ideal for the synthesis of 3-aminobenzofuran derivatives through an initial O-alkylation followed by an

intramolecular Thorpe-Ziegler cyclization. The resulting 3-amino-4-methylbenzofuran scaffold is a key intermediate for the synthesis of compounds with potential antimicrobial and anticancer activities.

- Chromene Synthesis: The reaction of **3-hydroxy-2-methylbenzonitrile** with activated methylene compounds, such as malononitrile, leads to the formation of chromene derivatives. These reactions, often proceeding through a Knoevenagel condensation followed by an intramolecular cyclization, yield highly functionalized chromene systems which are known to exhibit a wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1]
- Coumarin Synthesis: Through Pechmann condensation with β -ketoesters like ethyl acetoacetate, **3-hydroxy-2-methylbenzonitrile** can be converted to coumarin derivatives.[2][3][4] Coumarins are a significant class of compounds with diverse pharmacological properties.
- Vilsmeier-Haack Formylation: The electron-rich nature of the phenolic ring allows for electrophilic substitution reactions. The Vilsmeier-Haack reaction can be employed to introduce a formyl group onto the aromatic ring, creating a versatile handle for further functionalization and the synthesis of more complex heterocyclic systems.[5][6][7][8]

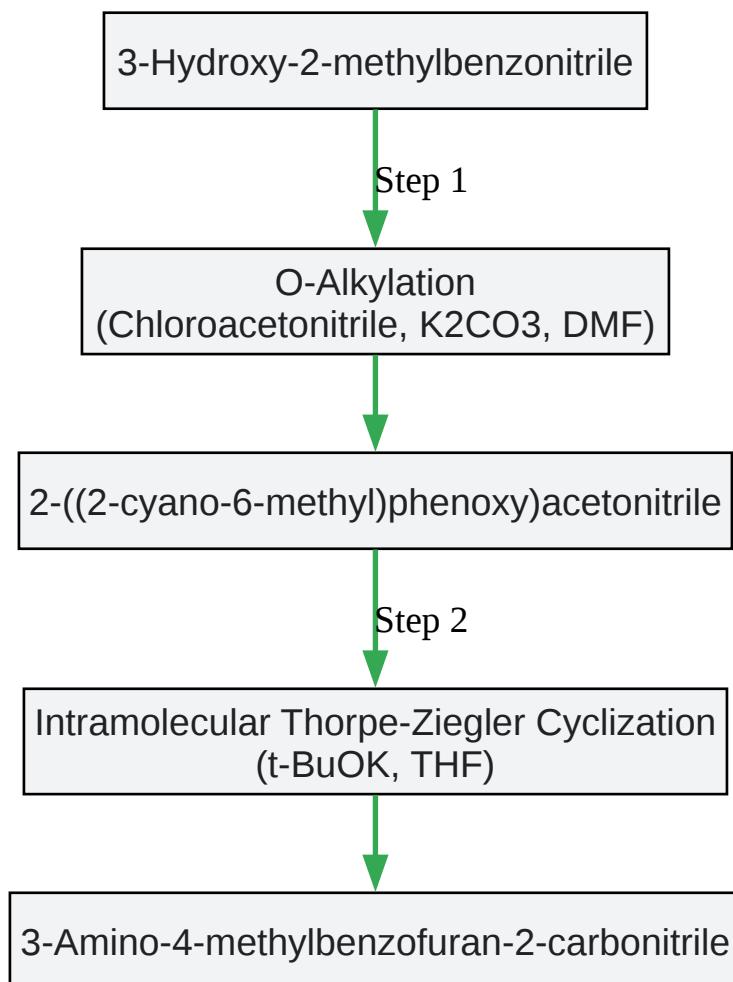
The resulting heterocyclic compounds derived from **3-hydroxy-2-methylbenzonitrile** are of significant interest in drug discovery due to their potential to interact with various biological targets. For instance, benzofuran derivatives have shown promising antimicrobial and antifungal activities.[9][10][11][12] Similarly, chromene derivatives have been investigated for their cytotoxic properties against cancer cell lines.[13][14][15]

Experimental Protocols

I. Synthesis of 3-Amino-4-methylbenzofuran-2-carbonitrile via Thorpe-Ziegler Cyclization

This protocol describes the synthesis of a key benzofuran intermediate.

Reaction Workflow:



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Caption: Synthetic workflow for 3-Amino-4-methylbenzofuran-2-carbonitrile.

Step 1: Synthesis of 2-((2-cyano-6-methyl)phenoxy)acetonitrile

- Materials:
 - **3-Hydroxy-2-methylbenzonitrile**
 - Chloroacetonitrile
 - Potassium carbonate (K₂CO₃)
 - N,N-Dimethylformamide (DMF)

- Procedure:

- To a solution of **3-hydroxy-2-methylbenzonitrile** (1.0 eq.) in dry DMF, add anhydrous potassium carbonate (1.5 eq.).
- Stir the mixture at room temperature for 30 minutes.
- Add chloroacetonitrile (1.1 eq.) dropwise to the suspension.
- Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to afford 2-((2-cyano-6-methyl)phenoxy)acetonitrile.

Step 2: Synthesis of 3-Amino-4-methylbenzofuran-2-carbonitrile

- Materials:

- 2-((2-cyano-6-methyl)phenoxy)acetonitrile
- Potassium tert-butoxide (t-BuOK)
- Dry Tetrahydrofuran (THF)

- Procedure:

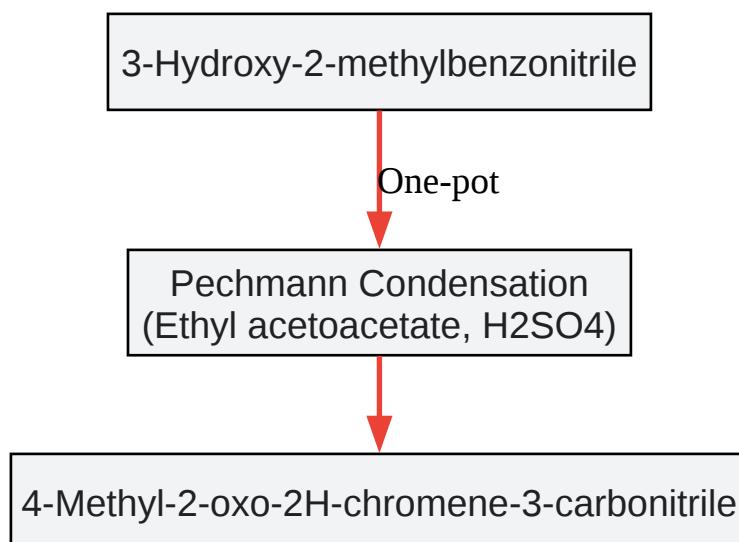
- Dissolve 2-((2-cyano-6-methyl)phenoxy)acetonitrile (1.0 eq.) in dry THF.
- Cool the solution to 0 °C in an ice bath.

- Add potassium tert-butoxide (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
- Monitor the reaction completion by TLC.
- Quench the reaction by adding saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Recrystallize the crude product from ethanol to obtain pure 3-amino-4-methylbenzofuran-2-carbonitrile.[16]

II. Synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile via Pechmann Condensation

This protocol outlines the synthesis of a coumarin derivative.

Reaction Workflow:



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Caption: Synthetic workflow for 4-Methyl-2-oxo-2H-chromene-3-carbonitrile.

- Materials:

- **3-Hydroxy-2-methylbenzonitrile**
- Ethyl acetoacetate
- Concentrated Sulfuric Acid (H₂SO₄)

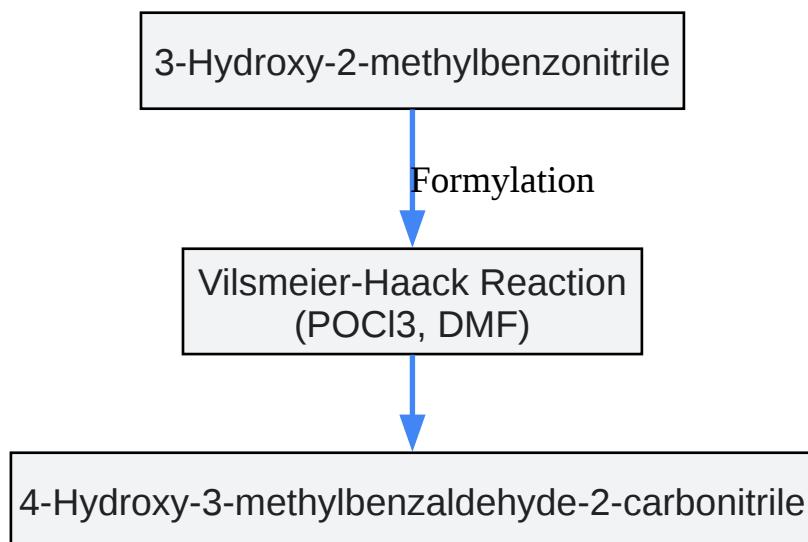
- Procedure:

- Carefully add concentrated sulfuric acid to a cooled (0 °C) mixture of **3-hydroxy-2-methylbenzonitrile** (1.0 eq.) and ethyl acetoacetate (1.2 eq.).
- Stir the reaction mixture at room temperature for 12-16 hours.
- Pour the reaction mixture slowly into crushed ice with constant stirring.
- The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral to litmus.
- Dry the crude product and recrystallize from ethanol to yield 4-methyl-2-oxo-2H-chromene-3-carbonitrile.[2]

III. Synthesis of 4-Hydroxy-3-methylbenzaldehyde-2-carbonitrile via Vilsmeier-Haack Reaction

This protocol describes the formylation of the starting material.

Reaction Workflow:



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Caption: Synthetic workflow for 4-Hydroxy-3-methylbenzaldehyde-2-carbonitrile.

- Materials:
 - **3-Hydroxy-2-methylbenzonitrile**
 - Phosphorus oxychloride (POCl₃)
 - N,N-Dimethylformamide (DMF)
- Procedure:
 - Cool a mixture of dry DMF (5.0 eq.) to 0 °C.
 - Add phosphorus oxychloride (1.5 eq.) dropwise with stirring, keeping the temperature below 10 °C to form the Vilsmeier reagent.
 - Stir the mixture for 30 minutes at 0 °C.
 - Add a solution of **3-hydroxy-2-methylbenzonitrile** (1.0 eq.) in dry DMF dropwise to the Vilsmeier reagent.

- Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
- Cool the reaction mixture and pour it onto crushed ice.
- Neutralize the solution with a saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to give 4-hydroxy-3-methylbenzaldehyde-2-carbonitrile.[8][17]

Data Presentation

Table 1: Synthesis of Heterocyclic Compounds from **3-Hydroxy-2-methylbenzonitrile**

Heterocyclic Core	Reaction Type	Key Reagents	Product	Yield (%)	Spectroscopic Data Highlights
Benzofuran	Thorpe-Ziegler	Chloroacetonitrile, K_2CO_3 , t-BuOK	3-Amino-4-methylbenzofuran-2-carbonitrile	75-85	1H NMR: δ (ppm) 2.35 (s, 3H, CH_3), 5.50 (s, 2H, NH_2), 7.0-7.5 (m, 3H, Ar-H). IR (cm^{-1}): 3400-3200 (NH_2), 2210 (CN).
Coumarin	Pechmann Condensation	Ethyl acetoacetate, H_2SO_4	4-Methyl-2-oxo-2H-chromene-3-carbonitrile	60-70	1H NMR: δ (ppm) 2.50 (s, 3H, CH_3), 7.2-7.8 (m, 3H, Ar-H), 8.10 (s, 1H, H-4). IR (cm^{-1}): 2225 (CN), 1720 (C=O).
Aldehyde	Vilsmeier-Haack	$POCl_3$, DMF	4-Hydroxy-3-methylbenzaldehyde-2-carbonitrile	50-60	1H NMR: δ (ppm) 2.40 (s, 3H, CH_3), 7.1-7.6 (m, 2H, Ar-H), 9.80 (s, 1H, CHO), 11.2 (s, 1H, OH). IR (cm^{-1}): 3300 (OH), 2215 (CN), 1680 (C=O).

Table 2: Biological Activity of Representative Heterocyclic Derivatives

Compound Class	Derivative	Biological Activity	Assay	IC ₅₀ / MIC (μM)	Reference
Benzofuran	3-Amino-4-methylbenzofuran derivative	Antibacterial	Broth microdilution	10-50 (vs. S. aureus)	[9][12]
Chromene	Substituted 4-methyl-2-oxo-2H-chromene	Cytotoxicity	MTT Assay	5-25 (vs. HCT-116)	[1][13]

Disclaimer: The yields and biological activity data presented are representative and may vary based on specific reaction conditions and assay protocols. The provided protocols are adapted from general procedures for similar substrates and should be optimized for **3-hydroxy-2-methylbenzonitrile** in a laboratory setting.

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